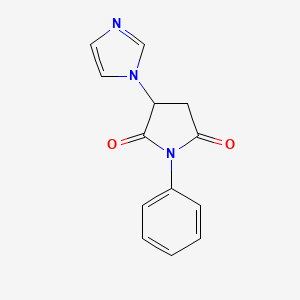

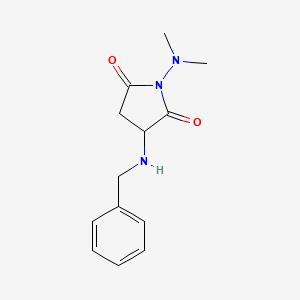

3-(1H-咪唑-1-基)-1-苯基-2,5-吡咯烷二酮

描述

The compound “3-(1H-imidazol-1-yl)-1-phenyl-2,5-pyrrolidinedione” is an imidazole derivative. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . Imidazole derivatives have been extensively studied due to their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the condensation reaction of appropriate precursors .Molecular Structure Analysis

The molecular structure of imidazole derivatives can be characterized by various spectroscopic methods such as Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) . Single crystal X-ray analysis can also be used to determine the solid-state conformation of the molecule .Chemical Reactions Analysis

Imidazole derivatives are known to undergo a variety of chemical reactions. For instance, they can participate in reactions with various electrophiles and nucleophiles, and can also undergo oxidation and reduction reactions .Physical And Chemical Properties Analysis

Imidazole derivatives typically exhibit amphoteric properties, showing both acidic and basic characteristics . They are usually white or colorless solids that are highly soluble in water and other polar solvents .科学研究应用

电子材料开发

- 优化电子传输材料: 将吡啶环并入菲并咪唑衍生物(与 3-(1H-咪唑-1-基)-1-苯基-2,5-吡咯烷二酮的化学结构密切相关)已在 OLED 的电子传输材料 (ETM) 的开发中显示出有希望的结果。这些 ETM 表现出改善的光物理特性和电子迁移率,使其适用于高效低滚降天蓝色荧光 OLED (Wang 等人,2015)。

化学合成技术

- 吡咯-咪唑并[1,2-a]吡啶骨架: 已经开发出一种构建 3-苯基-1H-吡咯-咪唑并[1,2-a]吡啶骨架的新策略,从 N-甲苯磺酰肼与咪唑并吡啶的偶联开始。该方法可快速获得各种小分子,可用于多样性导向合成领域 (张等人,2019)。

药物研究

- 发现有效抑制剂: 一项涉及与 3-(1H-咪唑-1-基)-1-苯基-2,5-吡咯烷二酮结构相关的化合物的研究导致发现了一种新型抑制剂 ARQ 092,它对 AKT 激酶显示出高效力。该化合物在子宫内膜腺癌的人类异种移植小鼠模型中抑制肿瘤生长,表明其在癌症治疗中的潜力 (Lapierre 等人,2016)。

材料科学

- 合成具有大斯托克斯位移的低成本发射器: 已经实现了与所讨论化合物结构相似的 1,3-二芳基化咪唑[1,5-a]吡啶衍生物的合成。这些化合物表现出显着的斯托克斯位移范围,使其适用于发光材料的制造 (Volpi 等人,2017)。

腐蚀抑制

- 席夫碱作为腐蚀抑制剂: 已经研究了基于咪唑并[1,2-a]吡啶的新型席夫碱(与 3-(1H-咪唑-1-基)-1-苯基-2,5-吡咯烷二酮密切相关)抑制酸性环境中低碳钢腐蚀的能力。这项研究有助于开发有效的腐蚀抑制剂 (El Aatiaoui 等人,2021)。

作用机制

The mechanism of action of imidazole derivatives often involves interactions with biological targets. For example, some imidazole derivatives have shown potent anti-Candida activity, suggesting that they may interact with biological targets involved in the growth and proliferation of Candida species .

安全和危害

未来方向

Given the broad range of biological activities exhibited by imidazole derivatives, there is significant interest in the development of new imidazole-based drugs . Future research will likely focus on the design and synthesis of novel imidazole derivatives with improved efficacy and safety profiles .

属性

IUPAC Name |

3-imidazol-1-yl-1-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c17-12-8-11(15-7-6-14-9-15)13(18)16(12)10-4-2-1-3-5-10/h1-7,9,11H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXUXHFJNATWOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)C2=CC=CC=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389616 | |

| Record name | 3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5234-51-5 | |

| Record name | 3-Imidazol-1-yl-1-phenyl-pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-chlorophenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3831459.png)

![4-[3-(4-methyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B3831467.png)

![1,5-dihydrospiro[benzo[g]indazole-4,1'-cyclopentan]-3-amine](/img/structure/B3831477.png)

![3'-bromo-4'-imino-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carbonitrile](/img/structure/B3831485.png)

![3-(8-ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undec-2-yl)-1,1-diphenyl-1-propanol hydrochloride](/img/structure/B3831487.png)

![2',2'-dimethyl-2',3',5',6'-tetrahydrospiro[indene-2,4'-pyran]-1(3H)-one](/img/structure/B3831499.png)

![4'-({[5-(3-hydroxy-1-adamantyl)-2-methylphenyl]imino}methyl)-4-biphenylyl acetate](/img/structure/B3831536.png)